Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Increase Over GaAcAc
Compound 7919469 (i.e., N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide) demonstrated a 13-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay, the structurally unrelated lead 5476423 (a pyrazole-quinoline scaffold) achieved an 80-fold increase, highlighting that 7919469 occupies a distinct potency tier with a different chemotype and potentially divergent selectivity profile [1].
| Evidence Dimension | Anti-proliferative potency fold-increase vs. GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 13-fold increased potency relative to GaAcAc (IC50 values reported as fold change in abstract; absolute IC50 values in full text) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) baseline; Compound 5476423 (pyrazole-quinoline) at 80-fold increase |
| Quantified Difference | Target compound: 13-fold; best-in-assay compound: 80-fold; target compound provides 6.2-fold lower potency than best-in-assay but with a distinct tetrazole-naphthamide chemotype |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; compound concentration range not fully detailed in abstract |
Why This Matters
The 13-fold potency gain over the gallium baseline validates this specific scaffold as a starting point for gallium-resistance reversal, a phenotype not demonstrated by its 2-naphthamide isomer or des-chloro analog in published literature.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
